

# A Comparative Analysis of Enopeptin A and Lassomycin Against Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Enopeptin A |           |
| Cat. No.:            | B8056020    | Get Quote |

A new frontier in the battle against tuberculosis is emerging with the exploration of novel therapeutic agents targeting essential bacterial processes. Among these, **Enopeptin A**, a member of the acyldepsipeptide (ADEP) class, and lassomycin, a unique lasso peptide, have shown significant promise. This guide provides a detailed comparison of their efficacy, mechanisms of action, and the experimental data supporting their potential as antimycobacterial agents.

This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the comparative landscape of these two innovative compounds in the context of Mycobacterium tuberculosis (M.tb.), the causative agent of tuberculosis.

At a Glance: Enopeptin A vs. Lassomycin



| Feature                               | Enopeptin A<br>(Acyldepsipeptides)     | Lassomycin                                                                |
|---------------------------------------|----------------------------------------|---------------------------------------------------------------------------|
| Target                                | ClpP1P2 Protease                       | ClpC1 ATPase                                                              |
| Mechanism of Action                   | Inhibition of proteolytic activity     | Uncoupling of ATPase and proteolytic activities, leading to ATP depletion |
| Reported MIC against M.tb.            | 12.5 - 50 μg/mL (for various<br>ADEPs) | 0.8 - 3 μg/mL                                                             |
| Reported MBC against M.tb.            | Not widely reported                    | 1 - 4 μg/mL                                                               |
| Activity against Drug-Resistant M.tb. | Reported for ADEPs                     | Yes                                                                       |
| Activity against Dormant M.tb.        | Not specified                          | Yes                                                                       |

# Mechanism of Action: A Tale of Two Targets within the Same Proteolytic Pathway

While both **Enopeptin A** (as an ADEP) and lassomycin target components of the essential Clp protease system in Mycobacterium tuberculosis, they do so in distinct and opposing ways. The Clp protease system is vital for protein homeostasis in bacteria, and its disruption is lethal.

Lassomycin: This lasso peptide targets the ClpC1 ATPase, a chaperone protein that unfolds and delivers substrate proteins to the ClpP1P2 proteolytic core for degradation.[1][2] Lassomycin binds to a highly acidic region of the ClpC1 ATPase complex and markedly stimulates its ATPase activity.[2][3] However, this heightened ATP hydrolysis is uncoupled from the proteolytic function of ClpP1P2.[2] This uncoupling leads to a futile cycle of ATP consumption, resulting in a drastic depletion of cellular ATP, ultimately causing bacterial cell death. This mechanism is effective against both actively growing and dormant mycobacteria, including drug-resistant strains.

**Enopeptin A** (Acyldepsipeptides): In contrast to their mode of action in other bacteria where they activate the ClpP protease, in Mycobacterium tuberculosis, ADEPs act as inhibitors of the ClpP1P2 proteolytic core. By binding to ClpP1P2, they prevent the interaction with the







regulatory ATPases, ClpX and ClpC1, thereby inhibiting essential ATP-dependent protein degradation. This blockade of the normal proteolytic function of the Clp system is the cause of cell death.



Signaling Pathways of Lassomycin and Enopeptin A (ADEPs)









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. | BioWorld [bioworld.com]
- 2. Lassomycin, a ribosomally synthesized cyclic peptide, kills Mycobacterium tuberculosis by targeting the ATP-dependent protease ClpC1P1P2 PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lassomycin, a ribosomally synthesized cyclic peptide, kills mycobacterium tuberculosis by targeting the ATP-dependent protease ClpC1P1P2 PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of Enopeptin A and Lassomycin Against Mycobacterium tuberculosis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8056020#comparing-the-efficacy-of-enopeptin-a-and-lassomycin-against-mycobacterium]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com